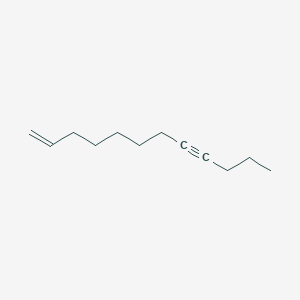
Dodec-1-EN-8-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodec-1-EN-8-yne, also known as 1-Dodecyne, is an organic compound with the molecular formula C12H22. It is a terminal alkyne, characterized by the presence of a triple bond between the carbon atoms at the first and eighth positions in the dodecane chain. This compound is a colorless liquid with a mild, pleasant odor and is insoluble in water but soluble in organic solvents such as ethanol, ethyl ether, and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Dodecyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, typically a molybdenum or tungsten complex.
Hydrohalogenation of Alkynes: This involves the addition of hydrogen halides to alkynes, followed by dehydrohalogenation to yield the terminal alkyne.
Dehydrohalogenation of Alkyl Halides: This method involves the elimination of hydrogen halides from alkyl halides in the presence of a strong base, such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of 1-Dodecyne typically involves the oligomerization of ethylene using a nickel catalyst in the Shell Higher Olefin Process (SHOP). This process produces a mixture of alpha-olefins, which can be further processed to yield 1-Dodecyne .
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecyne undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents such as potassium permanganate or ozone, 1-Dodecyne can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation of 1-Dodecyne in the presence of a palladium catalyst can reduce the triple bond to yield 1-Dodecene or dodecane.
Substitution: 1-Dodecyne can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted alkynes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Halogens, alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: 1-Dodecene, dodecane.
Substitution: Substituted alkynes.
Applications De Recherche Scientifique
1-Dodecyne has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a building block for the synthesis of polymers and surfactants.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Dodecyne involves its ability to undergo various chemical reactions due to the presence of the triple bond. The triple bond in 1-Dodecyne is highly reactive and can participate in addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the triple bond is reduced to a double or single bond, altering the compound’s chemical properties .
Comparaison Avec Des Composés Similaires
1-Dodecyne can be compared with other similar compounds, such as:
1-Dodecene: An alkene with a double bond at the first position.
1-Dodecyne is unique due to its specific carbon chain length and the presence of a terminal triple bond, making it a valuable compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
197901-17-0 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
dodec-1-en-8-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-7,9,11-12H2,2H3 |
Clé InChI |
FCUIMEPCJUVEDN-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


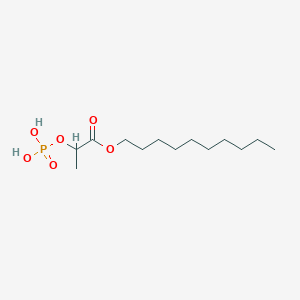

![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)


![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
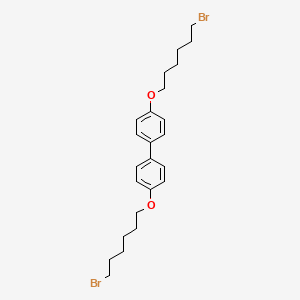

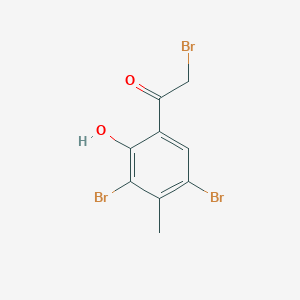
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)

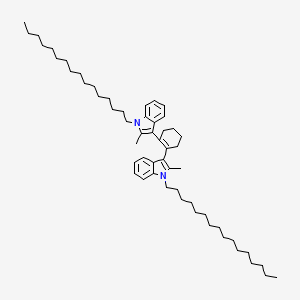
![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)
